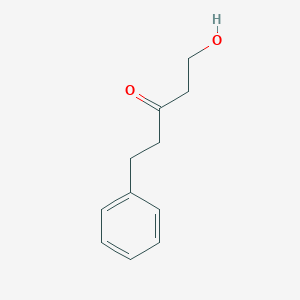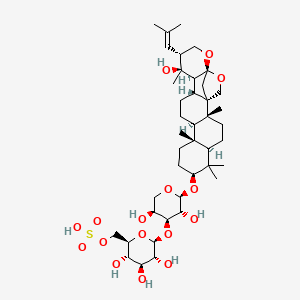
Bacopaside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacopaside III is a natural product found in Bacopa monnieri with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Bacopaside I and II, closely related to Bacopaside III, show potential in inhibiting the growth, migration, and invasion of breast cancer cell lines. These compounds act synergistically to reduce the viability and proliferation of cancer cells, suggesting potential applications in cancer therapy (Palethorpe et al., 2019).
Neuroprotective Effects
- Bacopaside I demonstrates neuroprotective effects against injury caused by cerebral ischemia, potentially improving cerebral energy metabolism and increasing antioxidant levels. This suggests a possible application in treating neurological disorders (Liu et al., 2013).
Antidepressant-Like Effects
- Bacopaside I has been found to possess antidepressant-like effects, potentially related to its antioxidant activation and noradrenergic activation. This could indicate its use in managing depression (Liu et al., 2013).
Anti-Angiogenic Agent
- Bacopaside II, another closely related compound, shows promise as an anti-angiogenic agent by reducing endothelial cell migration and tubulogenesis and inducing apoptosis. This indicates potential applications in controlling abnormal blood vessel growth (Palethorpe et al., 2018).
Cognitive Enhancing Properties
- Bacopa monnieri, the source of Bacopaside III, has been traditionally used for enhancing memory and cognition. Insights into its molecular aspects, including the role of bacosides, suggest its application in improving cognitive functions (Sekhar et al., 2019).
Inhibition of Inflammatory Pathways
- Bacopa monnieri exhibits anti-inflammatory activity in the brain, possibly through the inhibition of pro-inflammatory cytokines. This could imply an application in treating CNS disorders characterized by inflammation (Nemetchek et al., 2017).
Antiproliferative Effects on Glioma Cells
- Bacopaside II nanoparticles have shown significant antiproliferative effects on C6 glioma cells, promoting cell apoptosis. This highlights its potential application in glioma therapy (Sekhar et al., 2021).
Eigenschaften
Produktname |
Bacopaside III |
|---|---|
Molekularformel |
C41H66O16S |
Molekulargewicht |
847 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C41H66O16S/c1-20(2)14-21-15-52-41-18-40(19-53-41)22(33(41)39(21,7)47)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)56-34-31(46)32(23(42)16-51-34)57-35-30(45)29(44)28(43)24(55-35)17-54-58(48,49)50/h14,21-35,42-47H,8-13,15-19H2,1-7H3,(H,48,49,50)/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI-Schlüssel |
JZAZJIXVJNAOQD-HYXREVLBSA-N |
Isomerische SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O)C)C)C |
Kanonische SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)O)C)C)C |
Synonyme |
bacopaside III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8a-Ethyl-7,8,8a,9,10,11-hexahydroindolizino[8,1-ef][1]benzoazonine-6(5H),11-dione](/img/structure/B1254334.png)

![(1R,5R,8S,9R,10R,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1254336.png)
![3-[2-(4-chlorophenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1254340.png)
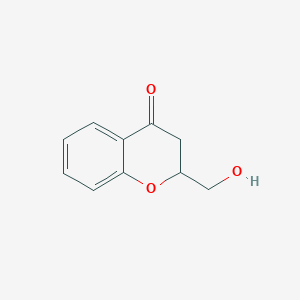

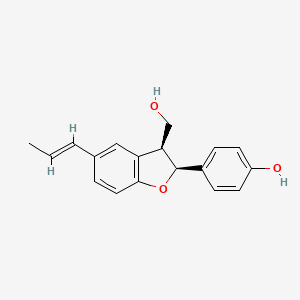
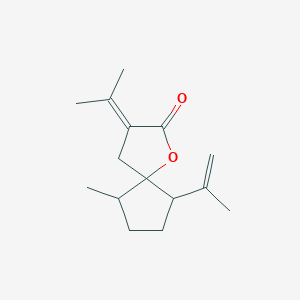
![3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)
![2-[[(4aR,7E,8R,8aR)-2-oxo-7-tetradecylidene-4,4a,5,6,8,8a-hexahydro-3H-chromen-8-yl]sulfanyl]acetic acid](/img/structure/B1254349.png)
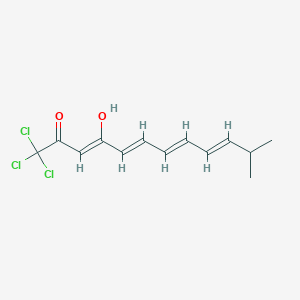

![(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one](/img/structure/B1254353.png)
